molecular formula C19H23ClN4O B2736971 1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 1797307-57-3

1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2736971
CAS No.: 1797307-57-3
M. Wt: 358.87
InChI Key: ZOXVTGZVBVGXNS-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 4-chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using hydrogen gas in the presence of a suitable catalyst like palladium on carbon.

    Synthesis of 3,5-dicyclopropyl-1H-pyrazole: This intermediate can be synthesized through a cyclization reaction involving appropriate precursors such as cyclopropyl hydrazine and diketones.

    Formation of the urea linkage: The final step involves the reaction of 4-chlorobenzylamine with 3,5-dicyclopropyl-1H-pyrazole and an isocyanate derivative under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl moiety, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol products.

Scientific Research Applications

1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with methyl groups instead of cyclopropyl groups.

    1-(4-chlorobenzyl)-3-(2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl)urea: Contains phenyl groups instead of cyclopropyl groups.

Uniqueness

1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea is unique due to the presence of the dicyclopropyl-substituted pyrazole moiety, which imparts distinct steric and electronic properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-16-7-1-13(2-8-16)12-22-19(25)21-9-10-24-18(15-5-6-15)11-17(23-24)14-3-4-14/h1-2,7-8,11,14-15H,3-6,9-10,12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXVTGZVBVGXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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